BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Common adverse events of Oritinib in clinical
trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oritinib mesylate

Cat. No.: B14756089

Technical Support Center: Oritinib Clinical Trials

This technical support guide provides researchers, scientists, and drug development
professionals with information on the common adverse events of Oritinib (also known as SH-
1028) observed in clinical trials. The information is presented in a question-and-answer format
to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with Oritinib in clinical trials for
non-small cell lung cancer (NSCLC)?

Al: Oritinib, an irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI), has been evaluated in clinical trials for patients with EGFR T790M-
positive NSCLC.[1] The most frequently reported treatment-related adverse events (AES) are
generally mild to moderate in severity.

Data Presentation: Common Treatment-Related Adverse Events in Oritinib Phase Il Trial for
NSCLC
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Adverse Event Any Grade (%) Grade 3 or Higher (%)

Diarrhea 41.9% 2.2%

Increased blood creatine

_ 23.8% 4.0%
phosphokinase
Decreased white blood cell
13.2% Not Reported
count
Increased blood creatine
_ _ 12.3% Not Reported
phosphokinase isoenzyme
Increased aspartate
] 10.6% Not Reported
aminotransferase
Increased serum creatine 10.6% Not Reported
Decreased lymphocyte count Not Reported 1.8%

Data from the NCT03823807
trial presented at the European

Lung Cancer Congress 2022.
[2]

The overall safety profile of Oritinib is consistent with other third-generation EGFR-TKIs.

Q2: What is the adverse event profile of SHR0302 (the same active ingredient as Oritinib, also
known as Ivarmacitinib) in clinical trials for inflammatory diseases?

A2: SHR0302 is a highly selective Janus kinase 1 (JAK1) inhibitor that has been studied for
inflammatory conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.[3][4]
[5] The safety profile in these indications is consistent with the JAK inhibitor class of
medication.[4]

Data Presentation: Treatment-Emergent Adverse Events (TEAES) in SHR0302 Phase Il Trial
for Atopic Dermatitis
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Treatment Group Percentage of Patients Reporting TEAEs
SHRO0302 4 mg 60.0%
SHR0302 8 mg 68.6%
Placebo 51.4%

Data from the NCT04162899 trial.[3][6]

In this trial, the majority of adverse events were mild.[3][6] Three serious adverse events were
reported, all of which were a worsening of atopic dermatitis.[3][6] No serious infections were
reported.[3][6] In a phase 2 study for alopecia areata, SHR0302 was well-tolerated with no
major adverse cardiovascular events (MACE), deaths, or venous thromboembolic events
(VTES) reported.[4] Similarly, in a phase Il trial for ulcerative colitis, TEAES were predominantly
mild, and no deaths, MACE, or thromboembolic events occurred.[5]

Q3: How is the safety of Oritinib typically monitored in a clinical trial setting?

A3: Based on standard clinical trial protocols for tyrosine kinase inhibitors, safety monitoring
would include:

» Regular assessment and grading of adverse events by investigators using established
criteria like the Common Terminology Criteria for Adverse Events (CTCAE).

» Laboratory monitoring of hematology and blood chemistry, including white blood cell counts,
lymphocyte counts, liver enzymes (AST, ALT), and creatine phosphokinase.[2][7]

» Monitoring of vital signs and overall patient well-being.

 In the case of JAK inhibitors, there is often specific monitoring for known class-effects such
as serious infections, cardiovascular events, and thromboembolic events.[8]

Q4: How does the mechanism of action of Oritinib relate to its adverse event profile?

A4: The adverse events of Oritinib are linked to its mechanism of action.
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e As an EGFR inhibitor (for NSCLC): Oritinib targets the EGFR signaling pathway, which is
crucial for the growth and survival of certain cancer cells.[1] However, EGFR is also
expressed in normal epithelial cells of the skin and gastrointestinal tract.[9][10] Inhibition of
this pathway in these tissues can lead to on-target side effects such as rash and diarrhea,
which are common with EGFR-TKIs.[9][10][11]

e As a JAK1 inhibitor (SHR0302 for inflammatory diseases): The JAK-STAT pathway is central
to the signaling of many cytokines involved in inflammation and immune responses. By
selectively inhibiting JAK1, SHR0302 can modulate the immune response.[6] The safety
profile, including the risk of infections, is a key consideration for this class of drugs.[8]

Troubleshooting Guides

Issue: Managing Common Adverse Events in Preclinical Research

o Problem: An unexpected level of skin rash or diarrhea is observed in animal models being
treated with Oritinib.

o Possible Explanation: These are known and common on-target adverse events of EGFR
inhibitors due to the role of EGFR in the skin and gastrointestinal tract.[9][10][11] The
incidence of these side effects in clinical trials is significant, with diarrhea reported in 41.9%
and rash being a well-documented side effect of the drug class.[2][12]

e Troubleshooting Steps:

o Verify Dosage: Ensure the dosage used in the preclinical model is within a relevant
therapeutic range and has been scaled appropriately.

o Review Clinical Data: Compare the incidence and severity of the observed AEs with the
provided clinical trial data to determine if they are within an expected range.

o Supportive Care: In a preclinical setting, consider implementing supportive care measures
that mirror clinical management (e.g., hydration for diarrhea) to maintain the health of the
animal models, if this does not interfere with study endpoints.

Issue: Differentiating On-Target vs. Off-Target Effects
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» Problem: An unexpected adverse event is observed that is not commonly associated with
EGFR or JAK1 inhibition.

o Possible Explanation: While many adverse events are on-target, off-target effects can occur.
It is also possible that the event is related to the specific chemical properties of the
compound or is an indirect consequence of its primary mechanism.

e Troubleshooting Steps:

o Literature Review: Conduct a thorough literature search for the observed AE in relation to
both the specific drug class (EGFR or JAK inhibitors) and the compound itself
(Oritinib/SHR0302).

o Mechanism Analysis: Analyze whether the unexpected AE could plausibly be linked to the
known signaling pathways affected by the drug.

o In Vitro Profiling: Consider performing in vitro kinase profiling or other screening assays to
identify potential off-target interactions of Oritinib.

Experimental Protocols

Methodology of a Phase Il Clinical Trial for Oritinib in NSCLC (NCT03823807)

Study Design: This was a multicenter, single-arm, open-label, Phase 2 trial.[1]

» Participant Population: The trial enrolled patients with locally advanced or metastatic non-
small cell lung cancer who had a confirmed positive EGFR T790M mutation and had
experienced disease progression after prior EGFR-TKI therapy.

¢ Intervention: Patients were treated with Oritinib (SH-1028).

o Primary Outcome Measures: The primary endpoints were objective response rate (ORR) and
disease control rate (DCR).[2]

o Safety Assessment: Investigator-assessed adverse events were recorded and graded.
Safety data included the incidence of all AEs, grade 3 or higher AEs, serious AEs, and AEs
leading to dose interruption, reduction, or discontinuation.[2]
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Methodology of a Phase Il Clinical Trial for SHR0302 in Atopic Dermatitis (NCT04162899)

Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase Il trial.[3]

[6]

o Participant Population: 105 patients aged 18-75 years with moderate to severe atopic
dermatitis who were nonresponsive or intolerant to topical or conventional systemic
treatments.[3]

« Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either SHR0302 4
mg once daily, SHR0302 8 mg once daily, or a placebo for 12 weeks.[3]

e Primary Outcome Measures: The primary endpoint was the Investigator's Global
Assessment (IGA) response at week 12.[13]

o Safety Assessment: Safety was assessed by monitoring treatment-emergent adverse events
(TEAES), serious adverse events (SAEs), and laboratory abnormalities.[3][13]

Mandatory Visualizations

Signaling Pathway Diagrams Below are diagrams illustrating the signaling pathways targeted
by Oritinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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